molecular formula C7H15ClO2S B2619130 2,4-Dimethylpentane-1-sulfonyl chloride CAS No. 1517201-15-8

2,4-Dimethylpentane-1-sulfonyl chloride

Cat. No. B2619130
CAS RN: 1517201-15-8
M. Wt: 198.71
InChI Key: BIZSAASKRJUBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylpentane-1-sulfonyl chloride is a derivative of 2,4-Dimethylpentane, which is an alkane with the chemical formula [(H3C)2CH]2CH2 . This colorless hydrocarbon is produced in large quantities in oil refineries .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved through a process known as chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with bleach, resulting in the formation of alkanesulfonyl chlorides . This method is simple, environmentally friendly, and yields high amounts of the product .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpentane consists of seven carbon atoms and sixteen hydrogen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving aromatic rings such as this compound are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

2,4-Dimethylpentane is a colorless liquid with a density of 0.6971 g/cm3 at 0 °C . It has a melting point of -119.9 °C and a boiling point of 80.4 °C .

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-Dimethylpentane-1-sulfonyl chloride in laboratory experiments include its low cost, ease of synthesis, and its ability to introduce the sulfonyl chloride functional group into organic molecules. The limitations of using this compound in laboratory experiments include its high reactivity and its potential to form unwanted byproducts.

Future Directions

For the use of 2,4-Dimethylpentane-1-sulfonyl chloride include its use in the synthesis of novel pharmaceuticals and agrochemicals, its use in the synthesis of peptides and peptidomimetics, and its use in the synthesis of other biologically active compounds. Additionally, this compound could be used in the synthesis of materials for use in the medical and biotechnology industries, such as biodegradable polymers and biomaterials.

Synthesis Methods

2,4-Dimethylpentane-1-sulfonyl chloride can be synthesized via a variety of methods, including the reaction of 2,4-dimethylpentane with thionyl chloride, or by the reaction of 2,4-dimethylpentane with sulfur dichloride.

Scientific Research Applications

2,4-Dimethylpentane-1-sulfonyl chloride is used in a wide range of scientific research applications, including the synthesis of various organic compounds and the preparation of sulfones and sulfonamides. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

properties

IUPAC Name

2,4-dimethylpentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZSAASKRJUBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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